Vanillic acid
Overview
Description
Vanillic acid is a dihydroxybenzoic acid that can be used as a flavoring agent . It is the oxidized form of vanillin and is an intermediate product during the two-step bioconversion process from ferulic acid to vanillin . It exists in high amounts in the root of Angelica sinenisis, a plant used in traditional Chinese medicine . It is also found in guava, grape, brandy, rum, whiskey, sherry, red and white wines, Scotch and Canadian whiskey .
Synthesis Analysis
Vanillic acid can be obtained from the oxidation of vanillin by various oxidizing agents . With Pd/C, NaBH4, and KOH as the oxidizing agent, the conversion was reported to occur in 89% yield . The ability of Vp VAN synthesized by in vitro transcription/translation to catalyze conversion of ferulic acid into vanillin was monitored by LC–MS using total and selected ion monitoring .
Molecular Structure Analysis
The molecular structure of vanillic acid can be viewed using Java or Javascript . The structures of the synthesized derivatives were studied by FT-IR, 1H NMR, 13C NMR, EI-MS, and structural analysis .
Chemical Reactions Analysis
Vanillic acid can be obtained from the oxidation of vanillin by various oxidizing agents . With Pd/C, NaBH4, and KOH as the oxidizing agent, the conversion was reported to occur in 89% yield . The ability of Vp VAN synthesized by in vitro transcription/translation to catalyze conversion of ferulic acid into vanillin was monitored by LC–MS using total and selected ion monitoring .
Physical And Chemical Properties Analysis
The physical and chemical properties of vanillic acid can be viewed using Java or Javascript . The structures of the synthesized derivatives were studied by FT-IR, 1H NMR, 13C NMR, EI-MS, and structural analysis .
Scientific Research Applications
Therapeutic Applications in Inflammatory Diseases Vanillic acid has shown promising results in reducing inflammation and treating ulcerative colitis. It has been observed to reduce the severity of clinical signs in dextran sulfate sodium-induced colitis, including weight loss and shortening of colon length. The compound significantly suppressed the expression of cyclooxygenase-2 and the activation of nuclear factor-κB p65, along with reducing plasma levels of interleukin-6 (Kim et al., 2010). Furthermore, vanillic acid inhibited inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages, suggesting its potential use in treating inflammatory diseases (Kim et al., 2011).
Extraction and Characterization A study focused on synthesizing molecularly imprinted polymers of vanillic acid by precipitation polymerization for extraction from blood serum. This research is crucial for the potential therapeutic applications of vanillic acid and its use as a flavoring agent, as it provides a method for the extraction and precise characterization of vanillic acid from complex biological matrices (Bhawani et al., 2020).
Antibacterial Applications Vanillic acid has been utilized in synthesizing various active pharmaceutical ingredients, showcasing potential antibacterial activity. Novel ester and hybrid derivatives of vanillic acid were synthesized and tested for their antibacterial properties. This combinatorial synthesis approach aims to generate potent chemotherapeutic agents, indicating the versatility of vanillic acid in drug development (Satpute et al., 2019).
Cardiovascular Health Research indicates that vanillic acid could play a role in managing hypertension and improving cardiovascular health. A study investigated its effects on blood pressure, cardiac marker enzymes, left ventricular function, and endothelial nitric oxide synthase expression in hypertensive rats. The findings suggest that vanillic acid could normalize hypertension and left ventricular function, potentially serving as a functional drug or adjuvant in hypertension management (Kumar et al., 2014).
Biocatalysis in Aromatic Synthesis Vanillic acid is crucial in the biocatalytic synthesis of aromatics. Nocardia sp. efficiently catalyzes the decarboxylation of vanillic acid to guaiacol, with potential applications in producing various aromatic compounds. The study detailed the enzyme's characteristics, providing insights into its substrate specificity and reaction mechanism (Dhar et al., 2007).
Pain and Inflammation Management Vanillic acid has been studied for its effects on inflammatory pain, showing that it inhibits neutrophil recruitment, oxidative stress, cytokine production, and NFκB activation in mice. These findings suggest its potential in managing pain and inflammation, further supported by its analgesic and anti-inflammatory effects in various murine inflammation models (Calixto-Campos et al., 2015).
Antibacterial and Antimicrobial Applications Ether derivatives of vanillic acid have been synthesized and tested for their antibacterial activity, indicating its potential in developing new antibacterial agents. This research underlines the multifaceted applications of vanillic acid in the pharmaceutical industry (Satpute et al., 2019).
Analytical Detection in Environmental Studies The spectral fingerprints of vanillic acid have been analyzed in infrared and Raman spectra, leading to applications in detecting vanillic acid at picomole concentrations using surface-enhanced Raman scattering. This method is significant for environmental and analytical applications, such as in winemaking and other industries where precise detection of vanillic acid is crucial (Clavijo et al., 2008).
Safety And Hazards
Vanillic acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam . It is also advised to keep away from foodstuffs, beverages and feed, remove all soiled and contaminated clothing immediately, wash hands before breaks and at the end of work, avoid contact with the eyes and skin .
Future Directions
The utilization of microorganisms for vanillin production is increasingly recognized for its cost-effectiveness, accessibility, streamlined process, and metabolic adaptability . Future directions of vanillic acid biosynthesis using inexpensive precursors are also thoroughly discussed . Vanillic acid and its associated compounds are believed to play a significant role in preventing diseases, underscoring the need for a systematic investigation .
properties
IUPAC Name |
4-hydroxy-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOLLVMJNQIZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Record name | vanillic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Vanillic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059522 | |
Record name | Vanillic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] White to beige powder; [Acros Organics MSDS], Solid, White to beige powder or needle; vanilla like odour | |
Record name | Vanillic acid | |
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Record name | Vanillic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 4-Hydroxy-3-methoxy benzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/892/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
1.5 mg/mL at 14 °C, slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |
Record name | Vanillic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 4-Hydroxy-3-methoxy benzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/892/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0000171 [mmHg] | |
Record name | Vanillic acid | |
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Product Name |
Vanillic Acid | |
CAS RN |
121-34-6 | |
Record name | Vanillic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Vanillic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121346 | |
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Record name | Vanillic acid | |
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Record name | Benzoic acid, 4-hydroxy-3-methoxy- | |
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Record name | Vanillic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059522 | |
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Record name | Vanillic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.061 | |
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Record name | VANILLIC ACID | |
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Record name | Vanillic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211.5 °C | |
Record name | Vanillic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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